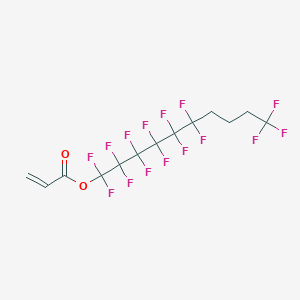
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial applications due to its resistance to solvents, acids, and bases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate typically involves the esterification of pentadecafluorodecanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels required for specific applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization to form fluorinated polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation of the double bond.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Addition Reactions: Saturated compounds with added functional groups.
Polymerization: High molecular weight fluorinated polymers.
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.
Biology: Employed in the development of fluorinated surfactants for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is primarily based on its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets through van der Waals forces and hydrophobic interactions. This property is exploited in applications such as non-stick coatings and water-repellent materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Heptadecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-Pentadecafluorooctyl methacrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,9,9,9-Tridecafluorononyl acrylate
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-Pentadecafluorodecyl prop-2-enoate is unique due to its specific chain length and the presence of a prop-2-enoate moiety. This structure provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its ability to undergo polymerization and form stable polymers further distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
252669-70-8 |
|---|---|
Formule moléculaire |
C13H9F15O2 |
Poids moléculaire |
482.18 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,10,10,10-pentadecafluorodecyl prop-2-enoate |
InChI |
InChI=1S/C13H9F15O2/c1-2-6(29)30-13(27,28)12(25,26)11(23,24)10(21,22)9(19,20)7(14,15)4-3-5-8(16,17)18/h2H,1,3-5H2 |
Clé InChI |
WPZDRVMXANVDEQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC(C(C(C(C(C(CCCC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14238946.png)
![2-({3-[(Diethylamino)sulfonyl]-4-methoxybenzoyl}amino)benzoic acid](/img/structure/B14238949.png)
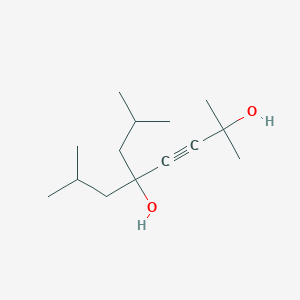

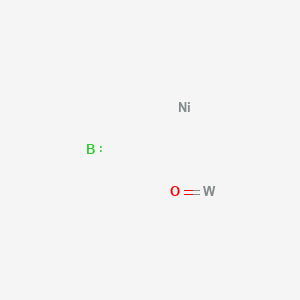


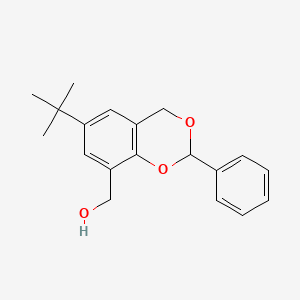
![3H-[1,3]Oxazolo[3,2-a]oxireno[c]pyridine](/img/structure/B14238993.png)
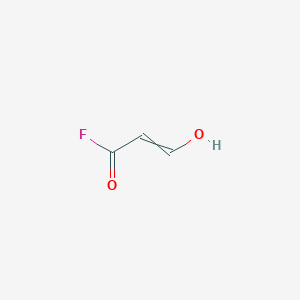
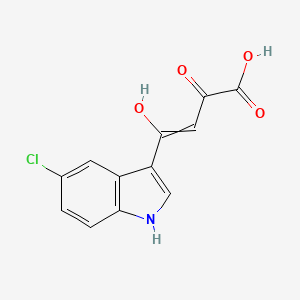
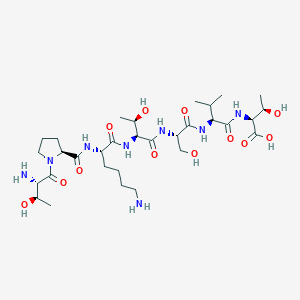
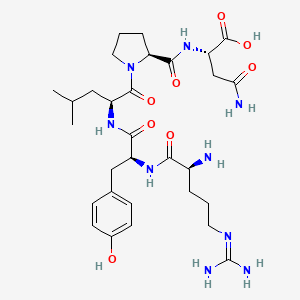
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
